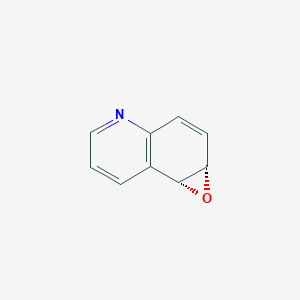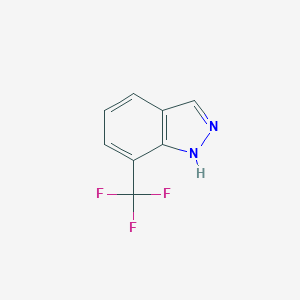
trans-2-Methylcyclopropanecarboxylic acid
Descripción general
Descripción
Trans-2-methylcyclopropanecarboxylic acid is a chemical compound characterized by the presence of a cyclopropane ring—a three-membered ring structure—substituted with a methyl group at the second carbon and a carboxylic acid group. The trans configuration indicates that the methyl and carboxylic acid groups are on opposite sides of the cyclopropane ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of trans-2-methylcyclopropanecarboxylic acid has been explored through various methods. A scalable process was developed using the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey's ylide). This method faced challenges due to the reactive nature of the reagents and the need for careful control of reaction conditions. A design of experiments (DoE) approach was employed to optimize the reaction parameters, leading to a significant yield improvement. The process was further refined for safety and scalability using Process Analytical Technologies (PAT) and calorimetry .
Molecular Structure Analysis
The molecular structure of trans-2-methylcyclopropanecarboxylic acid is defined by its trans configuration, which influences its reactivity and physical properties. The trans arrangement of substituents can affect the compound's ability to participate in chemical reactions and its interaction with biological targets. The cyclopropane ring itself is a strained system, which can lead to unique reactivity patterns .
Chemical Reactions Analysis
Trans-2-methylcyclopropanecarboxylic acid can undergo various chemical reactions due to the presence of both the cyclopropane ring and the carboxylic acid functional group. The ring strain in cyclopropane can lead to ring-opening reactions under certain conditions. For example, trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates, which share a similar structural motif, were shown to undergo ring-opening reactions with Lewis acids to yield cyclopentene derivatives or E,E-1,3-diene derivatives, depending on the Lewis acid used .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-2-methylcyclopropanecarboxylic acid are influenced by its molecular structure. The cyclopropane ring imparts a degree of rigidity and strain, which can affect boiling points, melting points, and solubility. The carboxylic acid group contributes to the compound's acidity, solubility in water, and reactivity in condensation or esterification reactions. The trans configuration can also influence the compound's crystallization behavior and its interactions with other chiral molecules .
Aplicaciones Científicas De Investigación
Chiral Acid Resolution and Transformation :Trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid, closely related to trans-2-methylcyclopropanecarboxylic acid, has been resolved using crystallization with α-phenylethylamine. The resulting chiral acids can be converted into methyl esters and further processed to yield mono-orthoester derivatives, demonstrating its utility in producing specific chiral compounds (Kovalenko & Kulinkovich, 2011).
Scalable Synthesis Process :A scalable process for synthesizing trans-2-methylcyclopropanecarboxylic acid has been developed, involving stereoselective cyclopropanation and the use of Process Analytical Technologies (PAT) and Calorimetry for safety and efficiency in large-scale production. This highlights its potential for bulk manufacturing in industrial settings (Delhaye et al., 2007).
Biological Evaluation and Enzyme Inhibition :Bromophenol derivatives with cyclopropyl moiety, including compounds similar to trans-2-methylcyclopropanecarboxylic acid, have been synthesized and evaluated for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. This suggests potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Photochemical Studies :The photochemistry of related cyclopropane compounds, such as 2-arylcyclopropanecarboxylates, has been explored, providing insights into the behavior of trans-2-methylcyclopropanecarboxylic acid under specific light conditions. This is significant for understanding its stability and reactivity in various environmental conditions (Noort & Cerfontain, 1979).
Pyrethroid Metabolite Monitoring :Trans-2-methylcyclopropanecarboxylic acid has been identified as a major metabolite in the monitoring of synthetic pyrethroids in human urine. This application is crucial for assessing exposure to and the metabolism of these widely used insecticides (Arrebola et al., 1999).
Safety And Hazards
Trans-2-Methylcyclopropanecarboxylic acid is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity after a single exposure (Category 3) . It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place with the container tightly closed .
Propiedades
IUPAC Name |
(1R,2R)-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEGPMGNMOIHDL-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242652 | |
| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Methylcyclopropanecarboxylic acid | |
CAS RN |
6202-94-4, 10487-86-2 | |
| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6202-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-methylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-2-methylcyclopropane-1-carboxylic acid >99% e.e. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



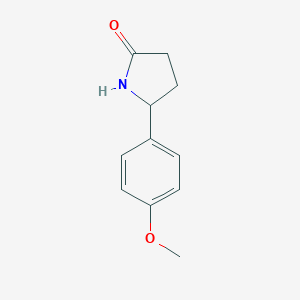
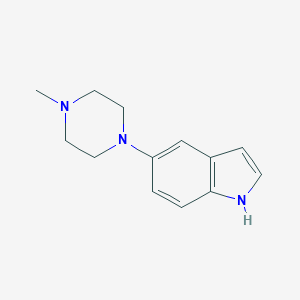
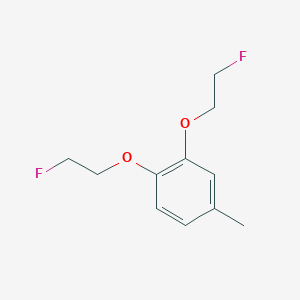
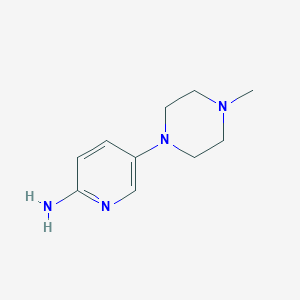
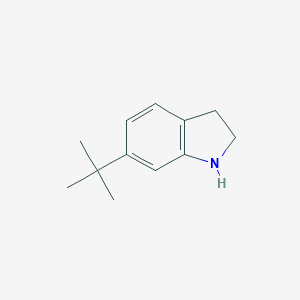
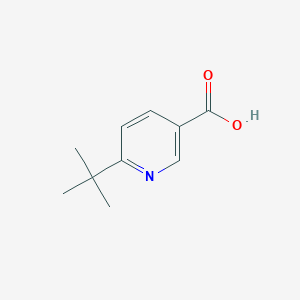
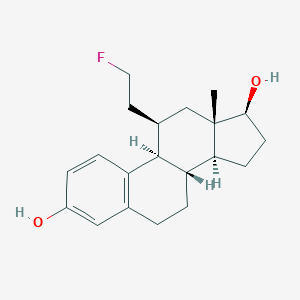
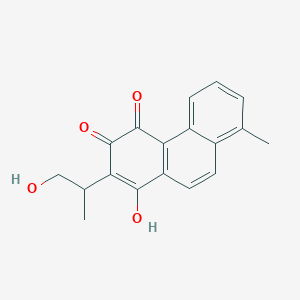
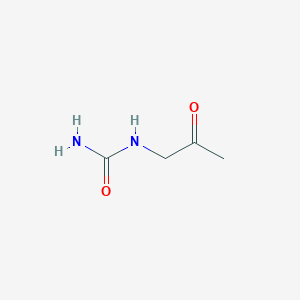
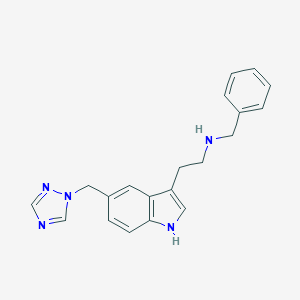

![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)
